molecular formula C11H13NO B3021002 (1-ethyl-1H-indol-5-yl)methanol CAS No. 1030426-01-7

(1-ethyl-1H-indol-5-yl)methanol

Cat. No.: B3021002
CAS No.: 1030426-01-7
M. Wt: 175.23 g/mol
InChI Key: KZCBMVLBYCXGQW-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Versatile Chemical Scaffold

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic and medicinal chemistry. researchgate.netsemanticscholar.orgijsdr.org Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its importance. semanticscholar.orgijsdr.org The unique electronic properties of the indole ring, arising from the nitrogen atom's lone pair of electrons contributing to the aromatic system, make it a versatile scaffold for chemical modifications. numberanalytics.com This versatility allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.netijsdr.org The indole core is a fundamental component in the design of new therapeutic agents. researchgate.net

Overview of Indolylmethanols as Key Synthetic Intermediates and Building Blocks

Indolylmethanols, which are indole derivatives bearing a hydroxymethyl group, serve as crucial synthetic intermediates in organic synthesis. researchgate.netsioc-journal.cn The introduction of a hydroxymethyl group onto the indole ring alters its reactivity, enabling a variety of chemical transformations. sioc-journal.cn These compounds can act as both electrophiles and nucleophiles, making them valuable building blocks for the construction of more complex indole-based molecules. sioc-journal.cn Specifically, 2-indolylmethanols and 3-indolylmethanols are widely used in catalytic asymmetric reactions to produce chiral indole derivatives with high enantioselectivity. sioc-journal.cnbohrium.com They are precursors to the in-situ generation of reactive intermediates like indole-quinodimethanes, which can participate in cycloaddition reactions to form complex polycyclic systems. bohrium.com

Chemical and Physical Properties of (1-ethyl-1H-indol-5-yl)methanol

The specific properties of this compound are detailed in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1030426-01-7 clearsynth.com
Molecular Formula C₁₁H₁₃NO clearsynth.com
Molecular Weight 175.23 g/mol clearsynth.com

Synthesis and Research Applications

While specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its synthesis would likely follow established methods for the N-alkylation and reduction of corresponding indole-5-carboxylic acids or aldehydes. The ethyl group at the N1 position is typically introduced via alkylation of the indole nitrogen, and the methanol (B129727) group at the C5 position can be obtained by the reduction of a carboxyl or aldehyde functional group.

Its structural similarity to other biologically active indole derivatives suggests its potential use as an intermediate in the synthesis of more complex molecules for various research purposes. For instance, related compounds like (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol are key starting materials in the synthesis of triptan-class drugs used for treating migraines. wisdomlib.orgresearchgate.netresearchgate.net The structural motif of an N-alkylated indole with a functionalized side chain is common in compounds targeting receptors in the central nervous system. ontosight.ainih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylindol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBMVLBYCXGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 1h Indol 5 Yl Methanol and Analogous Indolylmethanols

Classical and Modern Approaches to Indole (B1671886) Ring Construction

The indole ring is a privileged structural motif in a vast number of biologically active compounds. Over the years, numerous synthetic methodologies have been developed for its construction, ranging from classical name reactions to more modern, efficient processes.

Fischer Indole Synthesis and its Variants

First described in 1883 by Emil Fischer, the Fischer indole synthesis is a venerable and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The versatility of this reaction is enhanced by the variety of available starting materials and the range of acidic catalysts that can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

A significant modification to the classical Fischer indole synthesis was developed by Buchwald, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This advancement expands the scope of the reaction to include a wider array of substituted indoles. wikipedia.org The Fischer indole synthesis has been instrumental in the industrial production of many important pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.org

Bischler–Napieralski Cyclization in Indole Synthesis

The Bischler–Napieralski reaction, discovered in 1893, is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus pentoxide or phosphoryl chloride. rsc.orgorganic-chemistry.org While primarily used for isoquinoline (B145761) synthesis, variations of this reaction have been adapted for the construction of indole-containing ring systems, particularly in the synthesis of complex indole alkaloids. rsc.orgnih.govclockss.org

The reaction mechanism is believed to proceed through a nitrilium salt intermediate. organic-chemistry.org Recent advancements have focused on developing milder reaction conditions to accommodate sensitive functional groups often present in complex natural product syntheses. clockss.org For instance, judicious substrate design can lead to an "interrupted" Bischler–Napieralski reaction, providing access to diversely substituted tetracyclic spiroindolines, which are valuable precursors for indole alkaloids like (±)-akuammicine. rsc.orgnih.gov

Leimgruber-Batcho Indole Synthesis

A highly efficient and popular alternative to the Fischer indole synthesis is the Leimgruber-Batcho synthesis. This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgwikipedia.org The resulting enamine is then reductively cyclized to afford the indole. wikipedia.org

This method is particularly advantageous as it often proceeds with high yields under mild conditions and allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions. clockss.org A variety of reducing agents can be used for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The Leimgruber-Batcho synthesis has been widely adopted in the pharmaceutical industry due to the commercial availability of a diverse range of substituted o-nitrotoluenes. wikipedia.org

Advanced Strategies for Indolylmethanol and Related Derivative Synthesis

The direct introduction or formation of a methanol (B129727) group on the indole nucleus requires specialized synthetic strategies. Modern catalytic methods have emerged as powerful tools for achieving this transformation with high efficiency and selectivity.

Catalytic Approaches for Functionalized Indole Methanol Scaffolds

Catalysis plays a pivotal role in the synthesis of functionalized indoles, including indolylmethanols. Various catalytic systems, from simple acids and bases to complex transition metal catalysts, have been employed to facilitate the formation of these valuable compounds. researchgate.net

Lewis Acid Catalysis

Lewis acids are effective catalysts for a variety of reactions in indole chemistry. They can activate substrates towards nucleophilic attack and promote cyclization reactions. scispace.com In the context of indolylmethanol synthesis, Lewis acids can catalyze the reaction of indoles with various electrophiles. For example, the Lewis acid-catalyzed reaction of indoles with spiro-epoxyoxindoles provides an efficient route to 3-(3-indolyl)-oxindole-3-methanols. nih.govacs.org

Furthermore, Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to catalyze the (3+2) annulation of 2-indolylmethanols with propargylic alcohols, leading to the formation of cyclopenta[b]indoles. mdpi.com This transformation proceeds through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade. mdpi.com The use of Lewis acids in these reactions often allows for mild reaction conditions and high yields of the desired products. scispace.commdpi.com

Brønsted Acid Catalysis

Brønsted acid catalysis is a powerful tool for the functionalization of indoles and their derivatives, including indolylmethanols. wisdomlib.org These catalysts can activate indolylmethanols towards nucleophilic substitution by promoting their dehydration to form stabilized carbocation intermediates, often referred to as vinyliminium ions. caltech.edu This reactivity is central to the construction of new carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring.

For instance, the dehydrative arylation of 4-indolylmethanols with other indole nucleophiles has been achieved using a Brønsted acid catalyst, leading to the formation of indolyl-substituted triarylmethanes with high atom economy, as the only byproduct is water. nih.gov Similarly, 2-indolylmethanols can react with tryptophols in the presence of a Brønsted acid to chemoselectively produce 2,2'-bisindolylmethanes. researchgate.net This protocol offers an efficient route to biologically significant bis-indole scaffolds.

The umpolung, or reversal of polarity, of the C3-position of the indole ring can also be achieved using Brønsted acid catalysis. Normally nucleophilic, the C3-position can be rendered electrophilic through the formation of a vinyliminium intermediate from a 2-indolylmethanol. This strategy has been successfully applied in the C3-alkylation of indoles with azlactones, providing a novel method for the synthesis of C3-functionalized indoles. scbt.com Furthermore, Brønsted acids have been shown to catalyze the regioselective carboxamidation of 2-indolylmethanols with isonitriles, offering a metal-free pathway to indole-2-carboxamide derivatives. wisdomlib.org

Organocatalytic Asymmetric Synthesis of Chiral Indole Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of organocatalytic asymmetric methods for the synthesis of chiral indole derivatives. ambeed.comderpharmachemica.commdpi.com Indolylmethanols have emerged as versatile platform molecules in this context, enabling the construction of a wide array of chiral heterocyclic scaffolds. rsc.org Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are prominent catalysts in these transformations, capable of inducing high levels of stereocontrol. beilstein-journals.org

These chiral catalysts operate by forming a chiral ion pair with the in situ-generated carbocation from the indolylmethanol, effectively controlling the facial selectivity of the subsequent nucleophilic attack. This approach has been instrumental in the development of asymmetric dearomatization reactions of indole derivatives, leading to the synthesis of valuable chiral indolines and indolenines, which are core structures in many natural products. google.com

The scope of organocatalytic asymmetric reactions involving indolylmethanols is broad, encompassing cycloadditions, cyclizations, and addition reactions. ambeed.comderpharmachemica.commdpi.com These methods provide access to five-, six-, and seven-membered heterocyclic systems with high efficiency and enantioselectivity. ambeed.com For example, the organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols has been employed to construct axially chiral cyclopenta[b]indole (B15071945) scaffolds. orgsyn.org

Cycloaddition Reactions in Indolylmethanol Synthesis

Cycloaddition reactions are among the most powerful strategies for the rapid construction of complex cyclic molecules. Indolylmethanols and other indole derivatives can participate as key components in various cycloaddition cascades, leading to the formation of diverse indole-fused ring systems.

[3+2] Cycloadditions

[3+2] cycloaddition reactions involving indole derivatives provide a direct route to five-membered ring systems fused to the indole core, such as cyclopenta[b]indoles. synquestlabs.com In these reactions, an indole-based three-atom component reacts with a two-atom partner. For instance, 2-indolylmethanols can serve as three-carbon synthons in Lewis acid-catalyzed [3+2] annulation with propargylic alcohols, proceeding through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade. nih.gov

A synergistic catalytic system comprising a palladium complex, a Brønsted acid, and a chiral secondary amine has been developed for the asymmetric [3+2] cycloaddition of 2-indolylmethanols with α,β-unsaturated aldehydes, yielding biologically active cyclopenta[b]indole derivatives with excellent diastereo- and enantioselectivities. d-nb.info Furthermore, dearomative [3+2] annulations of 3-substituted indoles with α-haloketones or azaoxyallyl cations have been reported, providing access to highly functionalized pyrroloindolines. researchgate.netbldpharm.comiosrjournals.org

[3+3] Cycloadditions

The construction of six-membered rings fused to the indole scaffold can be efficiently achieved through [3+3] cycloaddition reactions. rsc.org Theoretical studies have shed light on the mechanisms of these reactions, highlighting the factors that control regioselectivity and enantioselectivity. d-nb.infoechemi.com For example, iridium-catalyzed regioselective [3+3] cycloadditions of 2-indolylmethanols have been shown to proceed via a C3-nucleophilic pathway, a testament to the tunable reactivity of these substrates. d-nb.infoechemi.com

An iodine-catalyzed cascade formal [3+3] cycloaddition of indolyl alcohol derivatives with enaminones has been developed for the synthesis of functionalized spirodihydrocarbolines. This method proceeds under mild conditions and affords the desired products with excellent regioselectivity.

[4+3] Cycloadditions

Seven-membered rings are prevalent in numerous bioactive natural products, and [4+3] cycloaddition reactions offer a powerful means to construct these motifs. Indole derivatives can act as either the four- or three-atom component in these reactions. For instance, the dearomative [4+3] cycloaddition of 3-alkenylindoles with in situ-generated oxyallyl cations provides a direct route to cyclohepta[b]indoles. The enantioselective version of this reaction has been achieved using Brønsted acid catalysis.

2-Vinylindoles can also serve as four-carbon components in [4+3] cycloadditions with oxyallyl cations or vinyldiazoesters, leading to cyclohepta[b]indole derivatives. In a different approach, 2-indolylmethanols have been utilized in indium(III) triflate-catalyzed formal [4+3] cycloadditions with 3-benzylideneindoline-2-thiones to synthesize diindole-annulated tetrahydrothiepines.

Cascade Reactions in Indolylmethanol Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Indolylmethanols are excellent substrates for initiating such cascades, leading to the rapid assembly of complex molecular architectures. echemi.com

A notable example is the intermediate-dependent cascade reaction of 3-indolylmethanols with Nazarov reagents. chemimpex.com By carefully tuning the reaction conditions, such as the acid catalyst and solvent, different reaction pathways can be favored, leading to the chemodivergent and stereoselective synthesis of diverse indole derivatives, including those arising from formal [4+3] and [3+2] cyclizations, as well as other cascade processes involving C-C bond cleavage and reassembly. chemimpex.com

Furthermore, an unusual formal 1,2-addition of pyrazolones to isatin-derived 3-indolylmethanols has been reported to proceed through a cascade sequence involving an oxa-Michael addition, a-sigmatropic rearrangement, a 1,3-H shift, and tautomerization. This reaction provides regiosepecific access to 2,3-disubstituted indoles. Brønsted acid-catalyzed cascade reactions of 4-(indol-2-yl)-4-oxobutanal derivatives, which proceed through a 3-indolylmethanol intermediate, have also been developed for the synthesis of 4-functionalized tetrahydrocarbazol-1-ones.

Green and Sustainable Synthetic Approaches for Indole Derivatives

The synthesis of indole derivatives, a cornerstone of medicinal and materials chemistry, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. openmedicinalchemistryjournal.com In response to growing environmental concerns, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. researchgate.net These approaches prioritize the use of alternative energy sources, environmentally benign solvents, recyclable catalysts, and atom-economical reactions to minimize the environmental footprint of chemical synthesis. openmedicinalchemistryjournal.comresearchgate.net Methodologies such as microwave-assisted synthesis, solvent-free protocols, reactions in aqueous media or ionic liquids, and the use of nanocatalysts have emerged as powerful tools for the efficient and eco-friendly production of diverse indole scaffolds. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a proficient and convenient methodology for synthesizing indole derivatives, offering significant advantages such as rapid reaction times, improved yields, and reduced energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to enhanced reaction rates and cleaner product profiles. tandfonline.com The application of microwave technology aligns with the principles of green chemistry by minimizing the use of toxic solvents and reducing reaction times. jchemlett.com

Researchers have successfully applied microwave irradiation to various indole syntheses. For instance, the synthesis of bis(indolyl)methanes has been achieved by reacting indole with aldehydes or ketones under microwave irradiation in the presence of a catalytic amount of glacial acetic acid, sometimes under solvent-free conditions. jchemlett.com One study reported the synthesis of 2-[bis(1H-indol-3-yl)methyl]phenol by irradiating a mixture of indole and salicylaldehyde (B1680747) at 140 W for 60 seconds, affording the product after recrystallization from ethanol. jchemlett.com

Another notable application is the one-pot, three-component synthesis of complex indole-dihydrofuran biheterocycles. tandfonline.com This reaction involves irradiating a mixture of 3-cyanoacetyl indole, an N-phenacylpyridinium bromide, and an aromatic aldehyde in water at 180 watts, resulting in high yields of 85% to 98%. tandfonline.com Similarly, novel thiazole, imidazole-indole hybrids have been prepared in good yields (68-85%) using a microwave-assisted approach. asianpubs.org The development of solvent-free, solid-supported microwave synthesis further enhances the eco-friendly nature of this technique, providing high yields and short reaction times for compounds like spiro-indole derivatives. nepjol.info

Table 1: Examples of Microwave-Assisted Synthesis of Indole Derivatives

Product Type Reactants Conditions Yield Reference
2-[bis(1H-indol-3-yl)methyl]phenol Indole, Salicylaldehyde, Glacial Acetic Acid 140 W, 60 sec Good jchemlett.com
3-(Trifluoromethyl) indoles o-sulfonamido-α-(trifluoromethyl) styrenes, CAN, t-BuOH 100°C, 60 W, 3 min High tandfonline.com
Indole–dihydrofuran biheterocycles 3-cyanoacetyl Indole, N-phenacylpyridinium bromide, Aromatic aldehyde, Water 180 W 85-98% tandfonline.com
Thiazole, imidazole-indole hybrids Varies Microwave irradiation 68-85% asianpubs.org
Spiro-indole derivatives Varies Solvent-free, solid support, MWI High nepjol.info

CAN: Cerium (IV) ammonium (B1175870) nitrate; MWI: Microwave irradiation

Solvent-Free Reaction Protocols

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. researchgate.netcdnsciencepub.com For the synthesis of indole derivatives, these protocols often lead to higher efficiency, shorter reaction times, and simplified work-up procedures. nepjol.infocdnsciencepub.com

A prominent example is the Michael addition of indoles to electron-deficient olefins, which can be catalyzed by a sulfonic-acid-functionalized ionic liquid at room temperature under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com This method produces 3-substituted indoles in high yields (up to 96%) within minutes. cdnsciencepub.comcdnsciencepub.com The catalyst can also be reused multiple times without significant loss of activity, further enhancing its sustainability. cdnsciencepub.comcdnsciencepub.com Similarly, the synthesis of bis(indolyl)methanes from indoles and aldehydes proceeds efficiently in the absence of a solvent. jchemlett.comcdnsciencepub.com

Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to be a highly effective catalyst for the three-component reaction of indoles, aromatic aldehydes, and active methylene (B1212753) compounds under solvent-free conditions at 80 °C, providing excellent yields of 3-substituted indoles. rsc.org Furthermore, the development of nanocatalysts has opened new avenues for solvent-free reactions. A nanohybrid catalyst, NiO@TPP-HPA, has been used for the three-component condensation of indole, an aldehyde, and malononitrile (B47326) at 50 °C under solventless conditions to produce 2-substituted indoles. tandfonline.com

Table 2: Examples of Solvent-Free Synthesis of Indole Derivatives

Product Type Catalyst/Promoter Conditions Yield Reference
3-Substituted Indoles Sulfonic-acid-functionalized ionic liquid Room Temperature, 5 min 95-96% cdnsciencepub.comcdnsciencepub.com
Bis(indolyl)methanes Sulfonic-acid-functionalized ionic liquid Room Temperature, 5 min 96% cdnsciencepub.comcdnsciencepub.com
3-Substituted Indoles Tetrabutylammonium fluoride (TBAF) 80 °C Excellent rsc.org
2-Substituted Indoles NiO@TPP-HPA nanocatalyst 50 °C Good tandfonline.com
Indol-3-yl-4H-chromenes Fe3O4@SiO2@D-NHCS-Tr (Biocatalyst) Solvent-free Excellent rsc.org
Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained prominence as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. tandfonline.comtandfonline.com In the synthesis of indole derivatives, ILs can act as both the solvent and the catalyst, often enhancing reaction rates and selectivity. openmedicinalchemistryjournal.comtandfonline.com

Task-specific ionic liquids (TSILs), which have functional groups incorporated into their structure, are particularly effective. A sulfonic-acid-functionalized Brønsted acid ionic liquid has been used to catalyze the Michael addition of indoles and the synthesis of bis(indolyl)methanes under solvent-free conditions at room temperature, with the IL being easily separable and reusable. cdnsciencepub.comcdnsciencepub.com Similarly, novel SO3H-functionalized ionic liquids have been designed and successfully used as recyclable catalysts for the one-pot Fischer indole synthesis in an aqueous medium, affording various indoles in 68–96% yields. rsc.org

Other examples include the use of 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) ([cmmim][BF4]) as an eco-friendly and reusable catalyst for the Fischer indole synthesis. openmedicinalchemistryjournal.com The development of biodegradable protonic ionic liquids, such as tetramethylguanidinium propanesulfonic acid trifluoromethylacetate ([TMGHPS][TFA]), further advances the sustainability of these processes, serving as both catalyst and medium for the Fischer synthesis with high yields and catalyst recyclability. tandfonline.com

Aqueous Medium Reactions

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic synthesis in an aqueous medium offers significant environmental benefits. openmedicinalchemistryjournal.comosi.lv Various methodologies for synthesizing indole derivatives in water have been developed, often employing catalysts that are effective in aqueous environments. osi.lv

For instance, a one-pot, three-component synthesis of 3-substituted indoles from an indole, an aromatic aldehyde, and malononitrile can be efficiently catalyzed by pyridinium-based Brønsted acids like [DMAP-SO3H]Cl in water at 50 °C. tandfonline.com This method provides the desired products in high yields after a simple filtration and recrystallization from ethanol. tandfonline.com L-proline has also been reported as an effective catalyst for the synthesis of indolyl-4H-chromene scaffolds in water at room temperature, avoiding the need for column chromatography. rsc.org

The use of surfactants can facilitate reactions in water. Sodium lauryl sulfate (B86663) (SDS) has been shown to catalyze the condensation of salicylaldehydes, malononitrile, and substituted indoles in water at room temperature, providing a green and efficient route to 3-substituted indoles. rsc.org Furthermore, electrochemical methods have been developed for synthesizing fused indole derivatives from catechols in an aqueous medium, offering an environmentally benign approach that avoids the need for metal catalysts and protecting groups. acs.org The combination of ultrasound irradiation with an aqueous medium has also proven effective for the synthesis of spirocyclic indoles and other derivatives. thieme-connect.com

Nanocatalysis

Nanocatalysis has emerged as a highly efficient and sustainable approach in modern organic synthesis. researchgate.nettaylorfrancis.com Nanoparticles offer a high surface-area-to-volume ratio, which often translates to superior catalytic activity, allowing for reactions to proceed under milder conditions with lower catalyst loading. taylorfrancis.com Moreover, many nanocatalysts are heterogeneous, facilitating their recovery and reuse, which is a key principle of green chemistry. beilstein-journals.org

In the context of indole synthesis, various nanocatalysts have been developed. A ruthenium nanocatalyst (RuNC) has been reported for the regioselective C–H alkenylation of indoles to produce 3-alkenylindoles. beilstein-journals.org The catalyst proved to be recoverable and reusable for up to four cycles, and mechanistic studies confirmed the heterogeneous nature of the catalysis. beilstein-journals.org Iron nanocatalysts have been employed for the preparation of 3,3-di(indolyl)indolin-2-one derivatives, offering high yields and shorter reaction times compared to conventional methods. benthamdirect.com

Magnetic nanoparticles are particularly attractive as catalyst supports because they can be easily separated from the reaction mixture using an external magnet. A novel magnetic nanocatalyst, γ-Fe2O3@HAp@PBABMD@Cu, was developed for the three-component synthesis of pyridopyrimidine-indole hybrids, affording high yields (82-95%) in short reaction times (18-40 min). orgchemres.org Another example is a nanohybrid catalyst consisting of nickel oxide loaded with a tetraphenylporphyrin-heteropolyacid (NiO@TPP-HPA), which efficiently catalyzes the synthesis of 2-substituted indoles under solvent-free conditions and can be recycled at least six times without significant loss of activity. tandfonline.com

Chemical Transformations and Reaction Mechanisms of 1 Ethyl 1h Indol 5 Yl Methanol Precursors and Indolylmethanols

Generation and Reactivity of Reactive Intermediates

The initial step in many acid-catalyzed reactions of indolylmethanols is the formation of a carbocation. oaepublish.comoaes.cc This occurs through the heterolytic cleavage of the carbon-oxygen bond following the protonation of the hydroxyl group. dalalinstitute.comyoutube.com The resulting species features a carbon atom with a positive charge and only six valence electrons, rendering it a potent electrophile. dalalinstitute.com

The stability of this carbocation is a critical factor influencing the reaction pathway. It is stabilized by the electron-donating nature of the indole (B1671886) ring through resonance and inductive effects. In the case of (1-ethyl-1H-indol-5-yl)methanol, the carbocation would form on the methylene (B1212753) carbon attached to the C5 position of the indole ring. The stability of this intermediate is influenced by the delocalization of the positive charge into the indole nucleus.

Key Methods for Generating Carbocations:

Protonation of the alcohol functional group, followed by dehydration. dalalinstitute.com

Ionization of alkyl halides in polar solvents. dalalinstitute.com

Action of strong acids on the corresponding alkyl fluorides. dalalinstitute.com

The primary reactions of these carbocations involve being attacked by a nucleophile or undergoing rearrangement to form a more stable carbocation. dalalinstitute.comlibretexts.org

For 2- and 3-indolylmethanols, the carbocation intermediate is often depicted as a vinyliminium ion (also known as an alkylideneindolenine or indole-based imine methide). thieme-connect.deoaepublish.comresearchgate.net This is a key resonance contributor where the positive charge is delocalized onto the indole nitrogen atom, forming a C=N+ double bond. This delocalization significantly stabilizes the intermediate. thieme-connect.de The vinyliminium species is highly electrophilic and its generation is a crucial step in many functionalization reactions of the indole core. researchgate.netbeilstein-journals.org The coexistence of the electrophilic vinyliminium intermediate with the starting indolylmethanol can sometimes lead to undesired dimerization or oligomerization. researchgate.net

In the context of 3-indolylmethanols, the generated vinyliminium intermediate has a strong tendency to undergo 1,4-addition with various nucleophiles, leading to C3-substituted indoles. thieme-connect.de In contrast, 1,2-additions are much rarer but represent a pathway to 2,3-disubstituted indoles. thieme-connect.de

The most accurate representation of the reactive species generated from indolylmethanols is a resonance-stabilized, delocalized cation. oaepublish.comresearchgate.netscispace.com The carbocation and vinyliminium structures are merely two contributing resonance forms of this hybrid intermediate. The positive charge is not confined to a single atom but is spread across the exocyclic carbon and multiple positions of the indole ring, including the nitrogen atom. oaepublish.comoaes.cc

This delocalization is the key to understanding the reactivity and regioselectivity of indolylmethanol reactions. The distribution of positive charge in the intermediate determines the sites susceptible to nucleophilic attack. For 2-indolylmethanols, this delocalization renders the C3 position electrophilic, a phenomenon central to its unique reactivity. oaepublish.comresearchgate.netnih.gov The stability of this delocalized cation is enhanced by substituents on the indole ring or the exocyclic carbon that can further participate in charge distribution. oaes.ccnih.gov

Intermediate TypeDescriptionGeneration ConditionsKey Reactivity
CarbocationA species with a positively charged carbon atom at the benzylic position. It is the initial product of dehydration.Acid-catalyzed dehydration of the hydroxyl group. oaepublish.comdalalinstitute.comActs as a potent electrophile, susceptible to nucleophilic attack or rearrangement. dalalinstitute.comlibretexts.org
VinyliminiumA resonance form, prominent for 2- and 3-indolylmethanols, where the positive charge is on the nitrogen atom. thieme-connect.deGenerated in situ from indolylmethanols in the presence of an acid. thieme-connect.deUndergoes 1,4-conjugate addition with nucleophiles, leading to C3-functionalized indoles. thieme-connect.deresearchgate.net
Delocalized CationA resonance hybrid where the positive charge is distributed over the exocyclic carbon and the indole ring. oaepublish.comresearchgate.netFormed upon acid-catalyzed loss of water from the indolylmethanol. oaes.ccnih.govThe distribution of charge dictates the regioselectivity of nucleophilic attack (e.g., at C3 or the benzylic carbon). nih.govacs.org

Regioselectivity in Indolylmethanol Reactions

The delocalized nature of the cationic intermediate formed from indolylmethanols gives rise to multiple electrophilic sites. The regioselectivity of nucleophilic attack is a pivotal aspect of their chemistry and is influenced by steric factors, electronic effects, and the nature of the catalyst. oaes.ccacs.org

One of the most significant concepts in the chemistry of 2-indolylmethanols is "C3-Umpolung," or the reversal of the normal polarity of the C3 position. oaepublish.comoaes.cc The indole C3 position is inherently nucleophilic due to the electron-rich nature of the heterocycle. However, upon formation of the delocalized cation from a 2-indolylmethanol, the C3 position becomes electrophilic. rsc.org

This reversal of reactivity allows for the direct functionalization of the C3 position with a wide array of nucleophiles. researchgate.netrsc.org The reaction is often highly regioselective for the C3 position over the exocyclic benzylic carbon, a preference that is frequently attributed to steric hindrance from bulky substituents at the benzylic position, which shields it from nucleophilic attack. oaes.ccnih.gov This strategy has been successfully employed to synthesize a variety of C3-functionalized indoles. rsc.orgmdpi.com

Despite the powerful C3-Umpolung strategy, there are conditions under which the intrinsic nucleophilicity of the indole C3-position can be harnessed. oaepublish.comacs.orgresearchgate.net In certain catalytic systems, 2-indolylmethanols can participate in reactions, such as (4+3) and (3+3) cycloadditions, where the indole C3 acts as the nucleophilic center. oaepublish.comoaes.ccresearchgate.net

Theoretical and experimental studies have shown that the choice of catalyst is critical in dictating the regiochemical outcome. acs.orgresearchgate.net For instance, specific iridium catalysts or chiral phosphoric acids (CPAs) can promote cycloaddition reactions where the C3-nucleophilicity of the 2-indolylmethanol is selectively expressed. acs.orgresearchgate.net In the presence of a CPA catalyst, the C3-nucleophilicity of the 2-indolylmethanol can be enhanced, leading to exclusive regioselectivity in certain cycloadditions. acs.orgresearchgate.net This dual reactivity makes indolylmethanols exceptionally versatile building blocks in complex molecule synthesis.

Reactivity ModeDescriptionTypical Reaction TypeGoverning FactorsExample
C3-Umpolung (Electrophilic C3)The C3 position of the indole ring, normally nucleophilic, becomes electrophilic. oaepublish.comoaes.ccNucleophilic substitution/alkylation at C3. rsc.orgFormation of a delocalized cation; steric hindrance at the benzylic carbon. oaes.ccnih.govBrønsted acid-catalyzed reaction of 2-indolylmethanols with cyclic enaminones to yield C3-functionalized indoles. rsc.org
C3-NucleophilicityThe inherent nucleophilicity of the C3 position is utilized in the reaction. acs.orgresearchgate.net(4+3) and (3+3) cycloadditions. oaepublish.comoaes.ccSpecific metal catalysts (e.g., Iridium) or organocatalysts (e.g., chiral phosphoric acids). acs.orgresearchgate.netMetal-catalyzed C3-nucleophilic (4+3) cyclization of 2-indolylmethanols with ortho-quinone methides. researchgate.net

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of reactions involving indolylmethanols is a nuanced interplay of steric and electronic factors, often dictated by the specific indolylmethanol isomer, the nature of the nucleophile, and the catalyst employed. In the context of 2-indolylmethanols, these compounds can generate delocalized cations under acidic conditions. nih.gov Theoretical studies have revealed that for the delocalized cation of 2-indolylmethanol, steric factors play a more decisive role than electronic factors in determining the observed C3-regioselectivity. researchgate.netacs.orgresearchgate.netnih.gov

For instance, in the presence of a chiral phosphoric acid (CPA), the C3-nucleophilicity of 2-indolylmethanol is enhanced, leading to exclusive C3-regioselectivity. researchgate.netacs.orgnih.gov This is attributed to the steric hindrance around the benzylic position (C2'), which directs the nucleophile to the less hindered C3 position of the indole ring. oaepublish.comoaes.cc The steric bulk of substituents on the 2-indolylmethanol, particularly at the carbinol carbon, significantly influences the accessibility of the carbocation intermediates, thereby governing the site of nucleophilic attack. oaepublish.comoaes.cc

In contrast, the electronic properties of substituents on the indole ring or the aryl groups attached to the carbinol carbon can also modulate regioselectivity, although often to a lesser extent than steric effects. acs.org Electron-donating groups on the indole nucleus can enhance the nucleophilicity of the C3 position, further favoring attack at this site. Conversely, electron-withdrawing groups can influence the stability of the carbocation intermediates and potentially alter the reaction pathway.

A study on the evaluation of substituent effects in arylazo-1H-3,5-dimethylpyrazoles highlighted a complex interplay of steric and electronic effects, along with hydrogen bonding, in dictating the stability of Z-isomers. acs.org While not directly involving indolylmethanols, this research underscores the importance of considering multiple factors when predicting reaction outcomes in related heterocyclic systems.

Regioselective Alkylation and Substitution Reactions

Regioselective alkylation and substitution reactions of indolylmethanols are pivotal transformations for the synthesis of complex indole-containing molecules. The control of regioselectivity, particularly C2 versus C3 functionalization, is a central theme in this area of research.

For 2-indolylmethanols, catalyst-controlled regioselective phosphorylation has been demonstrated. nih.gov The use of Y(Pfb)₃ as a catalyst leads to benzylic phosphorylation products, while Yb(OTf)₃ favors C3-phosphorylation. nih.gov This highlights the profound influence of the Lewis acid catalyst in directing the regiochemical outcome. The choice of catalyst can effectively switch the reaction between C2' and C3 attack.

Similarly, the regioselective C2'-electrophilic substitution of 2-indolylmethanols with pyrroles has been achieved using a Lewis acid catalyst, affording indole-based tetraarylmethanes with excellent regioselectivity. dntb.gov.ua This transformation showcases the ability to direct substitution specifically at the benzylic carbon.

In the context of 3-indolylmethanols, Friedel-Crafts alkylation with indoles is a well-established method for preparing 3,3'-diindolylmethanes. nih.gov These reactions typically proceed via the formation of a stabilized carbocation at the benzylic position, which is then attacked by a second indole molecule. The regioselectivity is strongly biased towards C3-alkylation due to the inherent nucleophilicity of the C3 position of the reacting indole.

Furthermore, transition-metal-catalyzed regioselective alkylation of indoles with alcohols has been developed, providing a sustainable route to 3-alkylated indoles. researchgate.net These reactions often proceed through a mechanism involving the in situ generation of an aldehyde from the alcohol, followed by nucleophilic attack of the indole.

The following table summarizes selected regioselective reactions of indolylmethanols:

Indolylmethanol TypeReactantCatalyst/ConditionsMajor ProductRef.
2-IndolylmethanolDiarylphosphine OxideY(Pfb)₃Benzylic Phosphorylation nih.gov
2-IndolylmethanolDiarylphosphine OxideYb(OTf)₃C3-Phosphorylation nih.gov
2-IndolylmethanolPyrrole (B145914)Lewis AcidC2'-Substitution dntb.gov.ua
3-IndolylmethanolIndoleAcid Catalyst3,3'-Diindolylmethane nih.gov
IndoleAlcoholPd/C or RuCl₂(PPh₃)₃3-Alkylated Indole researchgate.net

Stereoselective Aspects in Indolylmethanol Chemistry

Enantioselective Catalysis

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral indole derivatives from indolylmethanols. sioc-journal.cn Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have been extensively utilized to control the stereochemical outcome of reactions involving these substrates. rsc.orgacs.org

In CPA-catalyzed asymmetric transformations, chiral induction is often achieved through the formation of an ion pair or hydrogen-bonding interactions between the catalyst and the reactive intermediates generated from the indolylmethanol. acs.org For example, in the enantioselective nucleophilic substitution of 3-indolylmethanol with N-methylindole, the ion pair formed between the carbocation intermediate and the chiral phosphate (B84403) anion is proposed to control the enantioselectivity. acs.org

The enantioconvergent synthesis of chiral tetrahydrocarbazoles from racemic indolylmethanols using a CPA catalyst further illustrates the power of this approach. oup.com In this process, both enantiomers of the starting material are converted into a single enantiomer of the product. The proposed mechanism involves the formation of a hydrogen bond between the phosphoryl oxygen of the catalyst and the imine methide unit, which facilitates the nucleophilic attack in a highly enantioselective manner. oup.com

Organocatalytic asymmetric (4+3) cycloadditions of dialkyl-substituted 2-indolylmethanols have also been achieved with high regio- and enantioselectivity using strongly acidic and confined imidodiphosphorimidates (IDPi) as catalysts. oaepublish.comoaes.cc These catalysts enable the transformation of challenging dialkyl-substituted substrates that are often unreactive or give poor selectivity with other catalytic systems. oaepublish.comoaes.cc

Diastereoselective Control in Transformations

Diastereoselective control is crucial when multiple stereocenters are formed during a chemical transformation. In the chemistry of indolylmethanols, several strategies have been developed to achieve high levels of diastereoselectivity.

For instance, the indium-mediated allylation of N-tert-butanesulfinyl imines derived from indole-2- and 3-carbaldehydes with allylic bromides proceeds with high diastereoselectivity. researchgate.net The chiral auxiliary on the nitrogen atom of the imine effectively directs the approach of the nucleophile.

In the context of cycloaddition reactions, a chiral phosphoric acid-catalyzed asymmetric cascade bicyclization of α-indolyl propargylic alcohols with 2-indolylmethanols affords chiral bisindole-fused polycyclic compounds with excellent diastereoselectivity. researchgate.net Similarly, an interrupted Nazarov-type cyclization of C3-alkenyl-substituted 2-indolylmethanols with cyclic enaminones provides chiral cyclopenta[b]indole (B15071945) derivatives with excellent diastereoselectivities. researchgate.net

The chemodivergent reaction of 2-indolylmethanols with tryptophols, controlled by the presence or absence of molecular sieves, leads to two different series of cyclopenta[b]indole derivatives with high yields and excellent diastereoselectivities. researchgate.net This demonstrates that reaction conditions can be fine-tuned to control both chemo- and diastereoselectivity.

A summary of selected diastereoselective reactions is presented below:

Reaction TypeSubstratesCatalyst/ReagentDiastereomeric Ratio (dr)Ref.
AllylationIndole-derived N-tert-butanesulfinyl imines, Allylic bromidesIndiumHigh researchgate.net
Cascade Bicyclizationα-Indolyl propargylic alcohols, 2-IndolylmethanolsChiral Phosphoric AcidExcellent researchgate.net
Interrupted Nazarov-type CyclizationC3-Alkenyl-substituted 2-indolylmethanols, Cyclic enaminonesChiral Phosphoric AcidExcellent researchgate.net
Interrupted Nazarov-type Cyclization2-Indolylmethanols, TryptopholsBrønsted Acid>95:5 researchgate.net

Mechanistic Studies of Indolylmethanol Transformations

Proposed Reaction Pathways and Transition States

Understanding the reaction mechanisms of indolylmethanol transformations is crucial for optimizing existing methods and developing new synthetic strategies. Mechanistic studies, often combining experimental evidence with computational calculations, provide valuable insights into the operative reaction pathways and the structures of key transition states. acs.orgnih.govoaepublish.comoaes.cc

For many reactions involving indolylmethanols, the initial step is the formation of a carbocation or a related reactive intermediate upon dehydration of the alcohol, often facilitated by a Brønsted or Lewis acid. nih.govoaepublish.comoaes.cc The subsequent reaction pathway depends on the nature of the intermediate and the other reactants present.

In the CPA-catalyzed asymmetric (4+3) cycloaddition of dialkyl-substituted 2-indolylmethanols with dienolsilane, a concerted yet asynchronous cycloaddition process has been proposed. oaepublish.comoaes.cc The reaction is initiated by the silylation of the indolylmethanol, followed by the formation of a complex with the catalyst. The key transition state involves the approach of the dienolsilane to this complex. oaepublish.comoaes.cc

Theoretical investigations into the mechanisms of cycloadditions of 2-indolylmethanols have shed light on the origins of regioselectivity and enantioselectivity. acs.orgnih.gov In Ir-catalyzed (3+3) cycloadditions, the high regioselectivity is attributed to a large energy barrier difference between the two possible initial steps. acs.orgnih.gov In CPA-catalyzed cycloadditions, the high enantioselectivity arises from a significant energy difference between the transition states leading to the (R)- and (S)-products. acs.orgnih.gov

The proposed transition state for the enantioconvergent substitution of racemic indolylmethanols with N-methylpyrrole catalyzed by a CPA involves a hydrogen bond between the catalyst and the imine methide intermediate. oup.com This interaction is believed to be crucial for the high enantioselectivity observed.

2 Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the chemical transformations of indolylmethanols and their precursors, governing reaction rates, selectivity, and the ultimate structural diversity of the products. The synthesis of this compound from its corresponding aldehyde precursor, and its subsequent reactions, are prime examples of where catalytic control is essential. The mechanisms are typically mediated by acid catalysts (both Brønsted and Lewis acids), metal complexes, or organocatalysts, each influencing the reaction pathway in a distinct manner.

A common precursor to this compound is 1-ethyl-1H-indole-5-carbaldehyde. The reduction of this aldehyde to the primary alcohol is a key transformation where catalysts are employed. Furthermore, the resulting this compound can itself act as a substrate in various catalytic reactions, leveraging the reactivity of the hydroxyl group.

Acid Catalysis in the Formation of Indolylmethanols and Derivatives

Acid catalysts are fundamental in reactions involving indole derivatives and carbonyl compounds. In the context of synthesizing bis(indolyl)methanes (BIMs) from indoles and aldehydes, both Brønsted and Lewis acids are utilized to activate the carbonyl group. beilstein-journals.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the indole ring.

The general mechanism for acid-catalyzed synthesis of BIMs proceeds through the initial formation of an indolylmethanol intermediate. beilstein-journals.org In this process:

The acid catalyst protonates (Brønsted acid) or coordinates to (Lewis acid) the carbonyl oxygen of the aldehyde. beilstein-journals.org

This activation makes the aldehyde more susceptible to a Friedel-Crafts-type reaction with an indole. beilstein-journals.org

A molecule of indole attacks the activated carbonyl carbon, leading to the formation of an indolylmethanol intermediate after deprotonation. beilstein-journals.org

This intermediate can then react with a second molecule of indole under acidic conditions to form the final BIM product. beilstein-journals.org

Molecular iodine (I₂) has been demonstrated as an effective and inexpensive catalyst for the synthesis of bis(indolyl)methanes from a variety of aldehydes and indoles. The reaction proceeds rapidly, often in less than a minute, under mild conditions. The mechanism is believed to involve the activation of the carbonyl group through the formation of a halogen bond, which increases its electrophilicity. beilstein-journals.org

Organocatalysis in Transformations of Indolylmethanols

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, particularly in the reactions of indolylmethanols. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are frequently employed to catalyze enantioselective transformations. oaes.cc

For 2-indolylmethanols, which serve as a model for the reactivity of other indolylmethanols, chiral Brønsted acids facilitate dehydration to generate reactive carbocation or vinyliminium intermediates. oaes.cc The steric and electronic properties of the catalyst and the substrate dictate the stereochemical outcome of the subsequent nucleophilic attack. This "C3-umpolung" reactivity, where the typically nucleophilic C3 position of the indole becomes electrophilic, is a key feature of these transformations. oaes.cc

The cooperative catalysis involving a chiral phosphoric acid and an additive like hexafluoroisopropanol (HFIP) has been shown to be effective in cycloaddition reactions of 2-indolylmethanols with nitrones, leading to the synthesis of indole-fused heterocycles with high enantioselectivity. researchgate.net DFT calculations have suggested that HFIP can form multiple hydrogen bonds with the reactants, influencing the enantioselectivity of the reaction. researchgate.net

The following table summarizes the role of various catalysts in reactions involving indolylmethanol precursors and indolylmethanols themselves.

Catalyst TypeCatalyst ExampleReactantsReaction TypeMechanism HighlightsRef
Lewis Acid ZnI₂, FeCl₃2-Indolylmethanols, AzonaphthaleneFriedel-Crafts / CycloadditionCatalyst controls reaction pathway, leading to either Friedel-Crafts products or cyclized indole derivatives. rsc.org
Brønsted Acid (PhO)₂PO₂H2-Indolylmethanols, Azonaphthalene[3+3] CycloadditionPromotes cycloaddition to form six-membered ring products in good yields. rsc.org
Chiral Brønsted Acid Chiral Phosphoric Acid (CPA)2-IndolylmethanolsAsymmetric Substitution / CycloadditionGenerates chiral carbocation intermediates, leading to enantioselective C3-functionalization. oaes.ccthieme-connect.com
Cooperative Catalysis CPA and HFIP2-Indolylmethanols, Nitrones[3+3] CycloadditionHFIP acts as a hydrogen-bonding additive to control enantioselectivity in the formation of indole-fused heterocycles. researchgate.net
Halogen Catalyst I₂Indoles, AldehydesFriedel-Crafts AlkylationActivates the carbonyl group via halogen bonding for the synthesis of bis(indolyl)methanes. beilstein-journals.org
Base Catalyst K₂CO₃/n-Bu₄PBrIndoles, Aromatic Fluoromethyl KetonesFriedel-Crafts HydroxyalkylationMediates the reaction in water, allowing for an efficient and environmentally friendly synthesis of trifluoromethyl(indolyl)phenylmethanols. nih.gov

Catalyst-Controlled Diversity Synthesis

A significant advantage of using catalysts is the ability to direct a reaction towards different products from the same starting materials, a concept known as diversity-oriented synthesis. By carefully selecting the catalyst, it is possible to control the reaction pathway of indolylmethanols. For instance, the reaction of 2-indolylmethanols with azonaphthalene can be directed to yield either a Friedel-Crafts-type substitution product using a Lewis acid like ZnI₂ or a [3+3] cycloaddition product using a Brønsted acid like diphenyl phosphate. rsc.orgnih.gov This catalyst-dependent control allows for the synthesis of a variety of structurally diverse indole derivatives from a common precursor. rsc.org

The table below details research findings on catalyst-controlled reactions of indolylmethanols.

Starting MaterialCatalystReaction ConditionsProduct TypeYieldRef
2-Indolylmethanol and AzonaphthaleneZnI₂ (10 mol%)DCE, rt, 5 hFriedel-Crafts ProductModerate to good yields rsc.org
2-Indolylmethanol and Azonaphthalene(PhO)₂PO₂H (10 mol%)DCE, rt, 2 h[3+3] Cycloaddition Product77-95% rsc.org
3-Substituted 2-Indolylmethanols and 2-NaphtholsChiral Phosphoric AcidNot specifiedChiral TriarylmethanesUp to 97% thieme-connect.com
Indoles and Aromatic Fluoromethyl KetonesK₂CO₃ (15 mol%), n-Bu₄PBr (15 mol%)WaterTrifluoromethyl(indolyl)phenylmethanolsGood to excellent yields nih.gov

Computational and Theoretical Studies on Indolylmethanol Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For indole (B1671886) derivatives, these methods elucidate how structure influences function, reactivity, and spectroscopic properties. rjpbcs.comhokudai.ac.jphokudai.ac.jp

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. rjpbcs.com It is extensively used to determine the ground-state properties of indole derivatives. acs.orgaip.org DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various electronic properties such as dipole moments and reaction energies. rjpbcs.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. acs.org This methodology is particularly important for predicting and interpreting electronic absorption spectra (UV-Vis). acs.orgresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT allows researchers to understand the nature of electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems like indoles. acs.orgresearchgate.net

For various indole derivatives, TD-DFT calculations have been used to simulate UV-Vis spectra in different solvents, providing insights into solvatochromic effects. aip.orgresearchgate.net Studies on indole-3-carboxaldehyde (B46971) and other derivatives have shown that TD-DFT can accurately predict maximum absorption wavelengths (λmax). acs.org However, the choice of functional is critical, as some standard functionals may incorrectly order the excited states (¹La and ¹Lb) in the indole core, a challenge that long-range corrected functionals like CAM-B3LYP and LC-ωPBE have been shown to address more accurately. acs.org

Molecular Modeling and Simulation for Conformational and Electronic Analysis

Molecular modeling encompasses a range of computational techniques to simulate and analyze the behavior of molecules. For flexible molecules like (1-ethyl-1H-indol-5-yl)methanol, these methods are vital for exploring conformational landscapes and understanding electronic structure. jst.go.jpresearchgate.netmdpi.com

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net For indolylmethanol systems, this process is critical for determining bond lengths, bond angles, and dihedral angles. researchgate.netuomphysics.net The resulting optimized geometry serves as the basis for all further computational analyses, including frequency calculations, electronic properties, and spectral predictions. nih.gov In a study of a related indolylmethanol, DFT calculations were employed to clarify the reaction mechanism by first obtaining the optimized geometries of the reactants. researchgate.net

Below is a table showing representative optimized bond lengths for the parent indole molecule, calculated using DFT, which provides a baseline for understanding the structure of its derivatives.

BondCalculated Bond Length (Å) (DFT/B3LYP)
C8–N11.391
N1–C21.378
C2–C31.381
C3–C3A1.439
C3A–C7A1.409
C7A–N11.391
Data derived from general DFT studies on the indole core. rjpbcs.com

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule; a larger gap implies higher stability and lower reactivity. rjpbcs.comiucr.org

For many indole derivatives, the HOMO is typically localized over the π-system of the indole ring, while the LUMO distribution can vary depending on the substituents. researchgate.netsamipubco.com Electron-withdrawing groups tend to stabilize both the HOMO and LUMO, leading to changes in the energy gap and affecting the molecule's electronic transitions. researchgate.net

The table below presents HOMO-LUMO energy gaps for several indole derivatives as calculated by DFT, illustrating the influence of different substituents on this key electronic parameter.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Indole-5.36-0.225.14
(E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one-5.79-3.692.10
Indole-3-carboxaldehyde-6.44-2.434.01
Indole-7-carboxaldehyde-6.39-2.493.90
Data sourced from DFT studies on various indole derivatives. acs.orgsamipubco.com

Mulliken charge analysis is a method used to estimate the partial atomic charges within a molecule based on the distribution of electrons as calculated by quantum chemical methods. acs.orgsamipubco.com This analysis provides a picture of the electrostatic potential of the molecule and helps identify electrophilic and nucleophilic sites. researchgate.netresearchgate.net The charge distribution is highly sensitive to the presence and nature of substituents on the indole ring. rjpbcs.comrdd.edu.iq

In studies of various indole derivatives, Mulliken charge analysis has revealed that the nitrogen atom of the indole ring typically carries a significant negative charge, while the attached hydrogen (or in the case of this compound, the ethyl group's alpha-carbon) and other carbons in the ring have varying positive or negative charges. acs.orgsamipubco.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the most likely sites for chemical reactions. uomphysics.net

The following table shows calculated Mulliken charges for atoms in the parent indole molecule, providing a reference for understanding charge distribution in its derivatives.

AtomMulliken Charge (a.u.) at B3LYP/6-31G
N1-0.403
C20.088
C3-0.190
C4-0.119
C5-0.096
C6-0.103
C7-0.071
Data derived from general DFT studies on the indole core. rjpbcs.com

Energy-Minimized Structures

The determination of the lowest-energy state, or the most favorable conformation, of a molecule is a fundamental goal of computational chemistry. biosolveit.de This process, known as energy minimization, provides a crucial starting point for understanding a molecule's properties and reactivity. biosolveit.debiosolveit.de For indolylmethanol systems, computational methods are employed to calculate the energetically most favorable conformations, which can then be used as inputs for more complex studies like molecular docking or reaction mechanism simulations. biosolveit.de

Energy minimization techniques are versatile and can be used to refine starting structures for various analyses. biosolveit.de In the context of drug design, for instance, refining a ligand-target complex through energy minimization can help in adjusting the ligand's scoring and identifying additional potential interactions. biosolveit.de This is particularly important for fragment-based drug design, where subsequent calculations rely heavily on the initial state of the fragment. biosolveit.de

While specific energy-minimized structure data for this compound is not extensively detailed in the provided search results, crystallographic data for related structures, such as 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, offers insights into the stable conformations of substituted indole rings. In the crystal structure of this related compound, the packing is stabilized by weak π–π stacking interactions and intermolecular C—H⋯O and N—H⋯O hydrogen bonds. iucr.org Such experimental data can validate and complement computational energy minimization studies.

The process of energy minimization can also be used to explore potential binding sites. If a potential ligand clashes with a binding site, energy minimization can simulate an "induced fit," where both the ligand and the binding site adapt to each other. biosolveit.de This involves sampling different rotamers and modifying the topology to best accommodate the ligand. biosolveit.de

Computational Insights into Reaction Mechanisms and Selectivity

Computational studies have become indispensable for gaining deep insights into the mechanisms of reactions involving indolylmethanol systems, helping to elucidate reaction pathways and understand the origins of selectivity. acs.org Theoretical investigations, often using density functional theory (DFT), are crucial for understanding the intricate details of reaction mechanisms, including the characterization of transition states and intermediates. acs.org

For instance, in the palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles, computational studies were deemed necessary to understand the different reaction pathways and to clarify the control of C1'/C3 selectivity. researchgate.net These studies highlight the pivotal role of the palladium catalyst in determining the reaction outcome. acs.org

A key aspect of computational reaction mechanism studies is the calculation of energy barriers for different reaction pathways. These barriers determine the kinetics of a reaction and can explain why certain products are formed preferentially.

Similarly, theoretical investigations into cycloadditions involving 2-indolylmethanols have shown that the difference in energy barriers between competing pathways is key to understanding the observed regioselectivity. acs.orgresearchgate.netnih.gov In an Iridium-catalyzed (3+3) cycloaddition, a significant difference in the energy barriers of the initial steps of two possible pathways was found to be responsible for the high regioselectivity. acs.orgnih.gov

The following table summarizes some of the calculated energy barriers in a palladium-catalyzed oxycyclization reaction: acs.org

Reaction StepTransition StateEnergy Barrier (kcal/mol)
Initial CyclizationTS117.0
Ring-OpeningTS23.5
Seven-membered Ring CyclizationTS323.2
1,5 Hydrogen ShiftTS422.3
Proto-depalladationTS527.6

This data is based on DFT calculations for a model system and illustrates the detailed insights that can be gained into reaction mechanisms. acs.org

Computational studies have been particularly insightful in explaining the origins of regioselectivity and enantioselectivity in reactions of indolylmethanols. acs.orgscilit.com Theoretical investigations into various cycloaddition reactions of 2-indolylmethanols have been conducted to understand these phenomena. acs.orgresearchgate.netnih.gov

In chiral phosphoric acid (CPA)-catalyzed regioselective and enantioselective (3+3) and (3+4) cycloadditions, it was found that a large difference in the energy barriers of the transition states leading to the (R)- and (S)-configured products was the reason for the high enantioselectivity observed. acs.orgresearchgate.netnih.gov The presence of the CPA catalyst was also found to increase the C3-nucleophilicity of the 2-indolylmethanol, leading to exclusive regioselectivity. acs.orgnih.gov

Interestingly, in the delocalized cation of 2-indolylmethanol, electronic factors were not found to be the decisive element for the observed C3-regioselectivity. acs.orgresearchgate.net Instead, steric factors are believed to play a crucial role in directing the nucleophilic attack to the C3 position. acs.orgnih.gov This highlights the importance of considering both electronic and steric effects in computational models.

In the case of indole aryne cycloadditions, theoretical studies have also been used to explain unusual regioselectivity. nih.govnih.gov For example, the 6,7-indolyne exhibits remarkable regioselectivity in its cycloaddition with 2-substituted furans, where the outcome depends on the electronic nature of the substituent on the furan. nih.gov Optimized electronic structure calculations revealed that 6,7-indolynes are highly polar, and their cycloadditions have significant electrophilic substitution character, which accounts for the observed regioselectivity. nih.gov In contrast, 4,5- and 5,6-indolynes show no regioselectivity. nih.gov

The following table summarizes the activation free energies for the reaction of N-methylindolynes with furans, illustrating the differences in reactivity: nih.gov

Indolyne IsomerDienePredicted ΔG‡ (kcal/mol)
4,5-indolynefuransimilar to 5,6-indolyne
5,6-indolynefuransimilar to 4,5-indolyne
6,7-indolynefuranslightly smaller than 4,5- and 5,6-indolynes
4,5-indolyne2-t-butylfuranreduced by 3-4 kcal/mol compared to furan
5,6-indolyne2-t-butylfuranreduced by 3-4 kcal/mol compared to furan

This data highlights how computational chemistry can predict and explain the reactivity and selectivity of different indole isomers. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Indolylmethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular architecture, including the connectivity and chemical environment of atoms. For a molecule like (1-ethyl-1H-indol-5-yl)methanol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques are used in concert to confirm its identity and structure.

While specific experimental data for this compound is not publicly available, the expected resonances can be predicted based on the known chemical shifts for similar indole (B1671886) structures. The data presented in the following tables are hypothetical and serve as an illustrative guide for its characterization.

¹H NMR Spectroscopy for Proton Environments and Chemical Shifts

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. Each unique proton or group of equivalent protons generates a signal, with its chemical shift (δ) indicating its electronic environment. The signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

In this compound, distinct signals would be expected for the protons on the indole ring, the ethyl group at the N1 position, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is hypothetical)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Indole NH (if present)N/A (N-substituted)N/AN/A
Aromatic CH (C4-H)~7.5d~8.5
Aromatic CH (C7-H)~7.4s-
Aromatic CH (C2-H)~7.1d~3.0
Aromatic CH (C6-H)~7.0dd~8.5, 1.8
Aromatic CH (C3-H)~6.4d~3.0
Methanol CH₂ (C8-H₂)~4.7s-
Ethyl N-CH₂~4.1q~7.3
Hydroxyl OHVariables (broad)-
Ethyl CH₃~1.4t~7.3

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom produces a peak in the spectrum, with its chemical shift dependent on its hybridization and electronic environment. This technique is crucial for confirming the number and types of carbon atoms in the molecule.

For this compound, signals are expected for the eight carbons of the indole core, the two carbons of the N-ethyl group, and the carbon of the hydroxymethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is hypothetical)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7a~136.0
C5~133.0
C3a~129.0
C2~127.5
C6~120.0
C4~119.0
C7~109.5
C3~101.0
Methanol CH₂ (C8)~65.0
Ethyl N-CH₂~41.5
Ethyl CH₃~15.5

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular structure by showing relationships between different nuclei. chemimpex.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemimpex.com It is used to trace out proton-proton spin systems. For example, a cross-peak between the N-CH₂ and the ethyl CH₃ protons would confirm the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). chemimpex.com This allows for the unambiguous assignment of each carbon atom that bears protons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₃NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₁H₁₃NO
Calculated Exact Mass [M+H]⁺176.1075

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, HPLC-MS) for Separation and Identification

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase before being detected by the mass spectrometer. This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis, possibly after derivatization of the hydroxyl group to increase its volatility.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) : HPLC-MS separates compounds in a liquid phase before they enter the mass spectrometer. It is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. This method would be highly effective for the analysis of this compound, allowing for its separation from impurities in a sample matrix followed by its positive identification based on its mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the hydroxyl (-OH) group in the methanol substituent is anticipated to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1250 cm⁻¹ range. The indole ring itself gives rise to several characteristic peaks. The C-H stretching vibrations of the aromatic and ethyl groups are expected in the 2850-3150 cm⁻¹ region. rdd.edu.iq Specifically, aromatic C-H stretching typically appears between 3000 and 3150 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be observed between 2850 and 3000 cm⁻¹. scielo.br

The C=C stretching vibrations within the aromatic indole ring are expected to produce sharp peaks in the 1450-1600 cm⁻¹ range. researchgate.net The C-N stretching vibration of the indole ring is typically observed around 1300-1400 cm⁻¹. The substitution of an ethyl group at the N-1 position of the indole ring eliminates the N-H stretching vibration that would be present in an unsubstituted indole (around 3400 cm⁻¹). researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Hydroxyl (-OH)3200-3600 (broad)O-H Stretch
Aromatic C-H3000-3150C-H Stretch
Aliphatic C-H (ethyl)2850-3000C-H Stretch
Aromatic C=C1450-1600C=C Stretch
C-N (indole)1300-1400C-N Stretch
C-O (primary alcohol)1050-1250C-O Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore typically exhibits two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. For indole derivatives, these bands are sensitive to substitution on the ring.

The ¹Lₐ band is generally more intense and appears at a shorter wavelength, while the ¹Lₑ band is broader and occurs at a longer wavelength. The position and intensity of these bands can be influenced by both the substituent and the solvent polarity. core.ac.uk In N-alkylated indoles, such as this compound, the ethyl group at the nitrogen atom can cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole. nih.gov The hydroxymethyl group at the C-5 position is also expected to influence the electronic transitions. Increasing solvent polarity often leads to a red shift in the absorption maxima for indole derivatives, indicative of a π-π* transition. rsc.org

Table 2: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected Wavelength Range (nm)Solvent Dependence
¹Lₐ (π-π)~260-280Moderate shift with polarity
¹Lₑ (π-π)~280-300Significant shift with polarity

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emissive properties of molecules. Indole and its derivatives are well-known for their fluorescent properties. Following excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the excitation light, and the difference is known as the Stokes shift.

The fluorescence emission of indolylmethanols can be influenced by factors such as the position of substituents on the indole ring and the solvent environment. researchgate.net For this compound, the presence of the electron-donating ethyl group and the hydroxymethyl group is expected to modulate the fluorescence quantum yield and the emission wavelength. In general, an increase in solvent polarity leads to a bathochromic shift in the fluorescence emission maximum of indole derivatives. core.ac.uk This is attributed to the stabilization of the more polar excited state in a polar solvent. rsc.org

Table 3: Expected Fluorescence Properties of this compound

PropertyExpected CharacteristicsInfluencing Factors
Excitation WavelengthCorresponds to UV-Vis absorption maximaSolvent, substituents
Emission WavelengthLonger than excitation wavelengthSolvent polarity, substituents
Quantum YieldModerate to highSolvent, temperature, substituents
Stokes ShiftDependent on solvent polaritySolvent polarity

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule, including the orientation of the ethyl and hydroxymethyl groups relative to the indole plane.

The crystal packing is likely to be influenced by hydrogen bonding involving the hydroxyl group of the methanol substituent, which can act as both a hydrogen bond donor and acceptor. These hydrogen bonds can lead to the formation of supramolecular structures such as chains or sheets. mdpi.comiucr.org The planarity of the indole ring and the spatial arrangement of the substituents would be precisely determined. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/SystemSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicBasic crystal symmetry
Space Groupe.g., P2₁/cSymmetry elements within the unit cell
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)Size and shape of the unit cell
Hydrogen BondingPresent (O-H···O or O-H···N)Key intermolecular interaction

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₁H₁₃NO, the theoretical elemental composition can be calculated. clearsynth.com

The experimental values obtained from elemental analysis should closely match the calculated theoretical values to confirm the purity and identity of the compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01111132.12175.39%
Hydrogen (H)1.0081313.1047.48%
Nitrogen (N)14.007114.0077.99%
Oxygen (O)15.999115.9999.13%
Total 175.231 100.00%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-ethyl-1H-indol-5-yl)methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves alkylation of indole derivatives followed by hydroxymethylation. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol synthesis () employs refluxing with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to precipitate the product. Adapting this, this compound could be synthesized via ethylation of 5-hydroxymethylindole intermediates under controlled pH and temperature. Optimization includes varying solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–12 hours) to maximize yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for structural confirmation:

  • ¹H NMR : Peaks for ethyl group (δ 1.2–1.5 ppm, triplet; δ 3.4–3.8 ppm, quartet) and hydroxymethyl (δ 4.5–5.0 ppm, broad singlet).
  • ¹³C NMR : Signals at δ 10–15 ppm (CH₃ of ethyl), δ 40–50 ppm (CH₂ of ethyl), and δ 60–65 ppm (CH₂OH).
    Infrared (IR) spectroscopy confirms hydroxyl (3300–3500 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₁H₁₃NO). Cross-validate with X-ray crystallography (e.g., SHELX refinement in ) if single crystals are obtainable .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm). Purity ≥95% is typically required for in vitro assays. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies volatile impurities. For trace metal analysis (e.g., catalysts), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended. Document thresholds per ICH Q3 guidelines .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:

  • HOMO-LUMO gaps : Predict redox behavior (relevant for catalytic applications).
  • Solvent effects : Use Polarizable Continuum Model (PCM) to simulate solvation in ethanol/water.
    Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes in ). Validate predictions with experimental kinetics (e.g., IC₅₀ assays) .

Q. What strategies resolve contradictions in spectral data or crystallographic results for this compound?

  • Methodological Answer : If NMR signals conflict with X-ray data (e.g., ), re-examine sample preparation:

  • Dynamic effects : Variable-temperature NMR detects conformational flexibility.
  • Twinned crystals : Use SHELXL ( ) to refine diffraction data and identify pseudo-symmetry.
    Cross-correlate with IR and Raman spectra to confirm functional groups. For unresolved discrepancies, replicate synthesis and characterization in triplicate .

Q. How can biocatalysis or green chemistry principles improve the sustainability of synthesizing this compound?

  • Methodological Answer : Replace traditional alkylating agents (e.g., ethyl halides) with enzymatic catalysis:

  • Lipases or esterases : Catalyze ethylation in aqueous media (pH 7–8, 30–40°C).
  • Solvent alternatives : Use cyclopentyl methyl ether (CPME) or ionic liquids to reduce toxicity.
    Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize enzyme loading (0.5–2.0 wt%). Compare life-cycle assessments (LCA) with conventional routes .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer : Design assays based on structural analogs (e.g., ’s antimicrobial indole derivatives):

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. Use flow cytometry to assess apoptosis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.